3-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
CAS No.: 2549009-98-3
Cat. No.: VC11831834
Molecular Formula: C18H23N3O4S
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549009-98-3 |
|---|---|
| Molecular Formula | C18H23N3O4S |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 3-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-7-methoxyquinazolin-4-one |
| Standard InChI | InChI=1S/C18H23N3O4S/c1-25-14-2-5-16-17(10-14)19-12-20(18(16)22)11-13-6-8-21(9-7-13)26(23,24)15-3-4-15/h2,5,10,12-13,15H,3-4,6-9,11H2,1H3 |
| Standard InChI Key | WNLLJFQUJIYEAR-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)S(=O)(=O)C4CC4 |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)S(=O)(=O)C4CC4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 3-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one, reflects its intricate architecture. Its molecular formula is C18H23N3O4S, with a molecular weight of 377.5 g/mol . The structure integrates three key moieties:
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A quinazolin-4-one core, known for its pharmacological versatility.
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A piperidine ring substituted with a cyclopropanesulfonyl group at the 1-position.
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A methoxy group at the 7-position of the quinazolinone scaffold.
Stereochemical and Conformational Analysis
Piperidine derivatives often adopt chair or twist-boat conformations depending on substituent effects. For example, analogous compounds like 3-chloro-3-methyl-r(2),c(6)-diphenylpiperidine-4-ones exhibit chair conformations with equatorial substituents . In this compound, the cyclopropanesulfonyl group likely induces steric strain, potentially stabilizing a twist-boat conformation, as observed in 1-acryloyl-3-methyl-2,6-dip-tolylpiperidine-4-one derivatives .
Synthesis and Crystallization Strategies
Crystallographic Data
Crystallization conditions profoundly influence molecular packing and stability. Piperidin-4-one derivatives frequently crystallize in monoclinic systems (e.g., space group C2/c) with hydrogen-bonding networks stabilizing the lattice . Key parameters for the target compound might include:
Physicochemical Properties
Spectral Characterization
Predicted spectral data based on structural analogs include:
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IR spectroscopy: Strong absorption bands for sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups.
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NMR spectroscopy:
Biological Activities and Mechanistic Insights
Comparative Activity Data
Data from structurally related compounds provide indirect insights:
Research Applications and Future Directions
Drug Development Prospects
The compound’s multifunctional structure positions it as a candidate for:
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Dual-action therapeutics: Combining anticancer and antimicrobial properties.
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Blood-brain barrier penetration: Piperidine derivatives often exhibit favorable pharmacokinetics for CNS-targeted drugs.
Knowledge Gaps and Recommendations
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Synthetic optimization: Develop scalable routes with higher yields.
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In vivo validation: Assess toxicity and efficacy in animal models.
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Crystallographic studies: Resolve full crystal structure to guide structure-activity relationship (SAR) analyses.
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